
7-Fluoro-2,3-dihydro-1h-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-2,3-dihydro-1H-inden-1-ol is a fluorinated organic compound that belongs to the class of indanols It is characterized by the presence of a fluorine atom at the 7th position of the indanol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,3-dihydro-1H-inden-1-ol typically involves the fluorination of a suitable precursor, followed by reduction to yield the desired product. One common method involves the reaction of a functionalized indanone with a fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom. This is followed by a reduction step using a reducing agent like sodium borohydride (NaBH4) to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, temperature, and reaction time would be carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoro-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield 7-fluoro-2,3-dihydro-1H-inden-1-one, while substitution reactions could yield a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Fluoro-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological conditions due to its structural similarity to neurotransmitter analogs.
Biological Studies: It can be used in studies investigating the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-2,3-dihydro-1H-inden-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds . The compound may also influence cellular pathways by altering the conformation of target proteins or interfering with signal transduction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-inden-1-ol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
7-Fluoro-2,3-dihydro-1H-inden-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Fluoro-2,3-dihydro-1H-inden-1-ol: Fluorine atom is positioned differently, affecting its reactivity and applications.
Uniqueness
7-Fluoro-2,3-dihydro-1H-inden-1-ol is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical behavior and interactions with biological targets. This makes it a valuable compound for developing specialized pharmaceuticals and materials with tailored properties.
Propiedades
Fórmula molecular |
C9H9FO |
|---|---|
Peso molecular |
152.16 g/mol |
Nombre IUPAC |
7-fluoro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9FO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,8,11H,4-5H2 |
Clave InChI |
CKIUGCMREYKUNL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1O)C(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


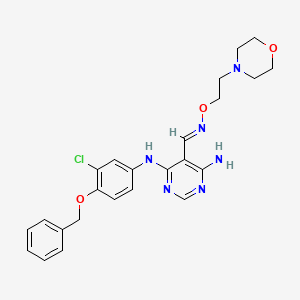
![9-Methyl-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline](/img/structure/B12969780.png)
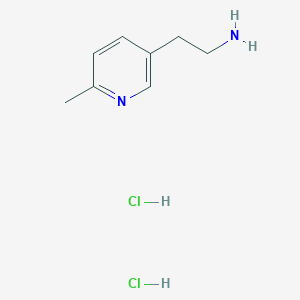
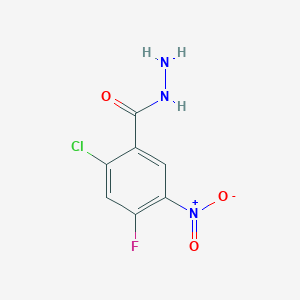
![Methyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B12969796.png)
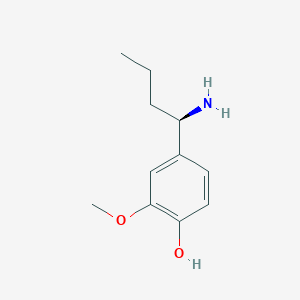

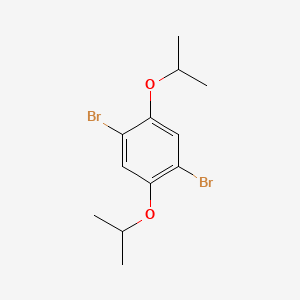
![4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12969804.png)
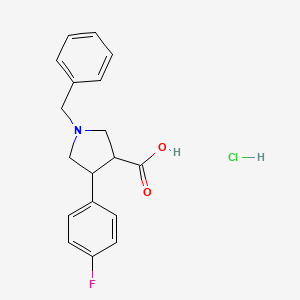

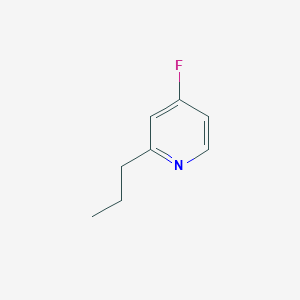
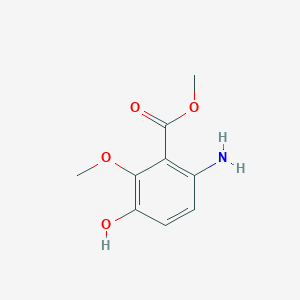
![4-[2-[[3-Chloro-5-(Trifluoromethyl)pyridin-2-Yl]amino]ethyl]-N-(5-Propan-2-Yl-1,3,4-Thiadiazol-2-Yl)benzenesulfonamide](/img/structure/B12969826.png)
